molecular formula C9H12OS B563674 3,5-Dimethyl-4-mercaptobenzylalcohol CAS No. 1076200-07-1

3,5-Dimethyl-4-mercaptobenzylalcohol

Cat. No.: B563674
CAS No.: 1076200-07-1
M. Wt: 168.254
InChI Key: ZWYHCZIRXBKMLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-mercaptobenzylalcohol typically involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by a mercapto group .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-mercaptobenzylalcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-4-mercaptobenzylalcohol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-mercaptobenzylalcohol involves its interaction with specific molecular targets, such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity. This interaction is crucial in proteomics research, where the compound is used to study protein modifications and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-mercaptobenzylalcohol is unique due to the presence of both methyl and mercapto groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in research applications, particularly in the study of protein interactions and modifications .

Properties

IUPAC Name

(3,5-dimethyl-4-sulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,10-11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYHCZIRXBKMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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